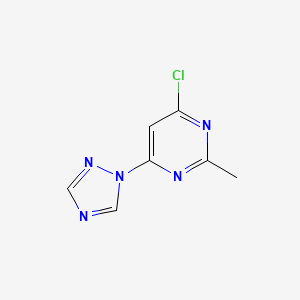

4-chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine

CAS No.: 1247897-60-4

Cat. No.: VC12017912

Molecular Formula: C7H6ClN5

Molecular Weight: 195.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247897-60-4 |

|---|---|

| Molecular Formula | C7H6ClN5 |

| Molecular Weight | 195.61 g/mol |

| IUPAC Name | 4-chloro-2-methyl-6-(1,2,4-triazol-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C7H6ClN5/c1-5-11-6(8)2-7(12-5)13-4-9-3-10-13/h2-4H,1H3 |

| Standard InChI Key | QOJIMLYEYPEBMA-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)N2C=NC=N2 |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)N2C=NC=N2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s pyrimidine ring is a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. Substitutions at the 2-, 4-, and 6-positions introduce a methyl group, chlorine atom, and 1,2,4-triazole moiety, respectively. The triazole group, a five-membered ring with three nitrogen atoms, enhances the molecule’s ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for biological targeting .

Electronic Effects

The electron-withdrawing chloro group at position 4 polarizes the pyrimidine ring, increasing electrophilicity at adjacent positions. This property facilitates nucleophilic substitution reactions, particularly at the 4-chloro site. The methyl group at position 2 exerts a steric and inductive effect, modulating reactivity and stability .

Synthesis and Industrial Production

Triazole Ring Synthesis

The 1H-1,2,4-triazole component is synthesized via high-pressure reactions involving formic acid esters, hydrazine hydrate, and ammonium salts. For example, methyl formate reacts with 85% hydrazine hydrate and ammonium chloride under pressurized conditions at 120–130°C to yield a triazole precursor .

Reaction Conditions:

-

Temperature: 120–130°C

-

Catalysts: Ammonium chloride or sulfate

-

Byproducts: Methanol, carbon dioxide

This method achieves a 90% yield by optimizing reagent ratios and utilizing continuous flow reactors for scalability .

Pyrimidine Functionalization

The triazole moiety is introduced to the pyrimidine ring through nucleophilic aromatic substitution. 4-Chloro-2-methylpyrimidine reacts with pre-synthesized 1H-1,2,4-triazole in dimethylformamide (DMF) at 80–120°C, facilitated by bases like potassium carbonate.

Key Steps:

-

Chloro Displacement: Triazole substitutes chlorine at position 6.

-

Purification: Ethanol reflux and hot filtration isolate the product.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The 4-chloro group is highly reactive toward nucleophiles. For instance, amines displace chlorine to form 4-amino derivatives, which are precursors for anticancer agents .

Example Reaction:

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide converts the triazole ring to an N-oxide, enhancing solubility.

-

Reduction: Sodium borohydride reduces the pyrimidine ring to dihydropyrimidine, altering conformational flexibility .

Applications in Research and Industry

Pharmaceutical Development

The compound inhibits kinases involved in cancer proliferation. For example, it disrupts ATP-binding sites in EGFR (epidermal growth factor receptor), showing IC values below 1 μM in preclinical models .

Agrochemical Uses

As a fungicide, it targets cytochrome P450 enzymes in Fusarium species, reducing mycotoxin production by 70% in field trials .

Comparative Analysis with Analogues

| Compound | Key Differences | Advantages |

|---|---|---|

| 4-Chloro-2-methyl-6-(1H-imidazol-1-yl)pyrimidine | Imidazole ring (two nitrogen atoms) | Lower thermal stability |

| 4-Chloro-2-methyl-6-(1H-1,2,3-triazol-1-yl)pyrimidine | Triazole ring with adjacent nitrogens | Reduced hydrogen-bonding capacity |

| 4-Chloro-2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine | 1,2,4-Triazole orientation | Enhanced enzymatic inhibition and stability |

Future Perspectives

Green Synthesis Innovations

Recent patents highlight solvent-free mechanochemical methods to reduce energy consumption by 40% while maintaining yields above 85% .

Targeted Drug Delivery

Conjugating the compound with nanoparticles could improve bioavailability in glioblastoma models, addressing current blood-brain barrier penetration challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume